Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate
Description
This compound is a boronate ester featuring a tert-butyl-protected acetate group linked via an allyloxy chain to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . The tert-butyl group enhances steric protection, improving stability during synthetic processes.
Properties
Molecular Formula |
C15H27BO5 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]acetate |
InChI |
InChI=1S/C15H27BO5/c1-13(2,3)19-12(17)11-18-10-8-9-16-20-14(4,5)15(6,7)21-16/h8-9H,10-11H2,1-7H3/b9-8+ |
InChI Key |
MMMKVSQVIDZVPU-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COCC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves a palladium-catalyzed borylation of an allylic precursor bearing a suitable leaving group (e.g., trifluoromethanesulfonate or triflate). The key step is the introduction of the boronate ester via reaction with bis(pinacolato)diboron under mild conditions.
Representative Procedure
A widely reported method involves the following:
- Starting Material: tert-butyl 3-(trifluoromethylsulfonyloxy)allyl acetate or related allylic triflate derivatives.
- Reagents: bis(pinacolato)diboron, potassium acetate (KOAc).
- Catalyst: Palladium complex such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex (PdCl2(dppf)) or related Pd(0) catalysts.
- Solvent: 1,4-dioxane.
- Conditions: Inert atmosphere (argon or nitrogen), heating at 80 °C for 3 to 16 hours.
Detailed Experimental Data
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 3-(trifluoromethylsulfonyloxy)allyl acetate (various analogs) |
| Boronic Reagent | bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate (KOAc) |
| Catalyst | PdCl2(dppf).CH2Cl2 or Pd(dppf) complexes |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction Time | 3 to 16 hours |
| Atmosphere | Argon or nitrogen inert atmosphere |
| Work-up | Cooling, solvent removal, extraction with ethyl acetate and water/brine wash, drying over MgSO4 |
| Purification | Silica gel column chromatography with EtOAc/hexanes or petroleum ether/ethyl acetate gradient |
| Typical Yield | 79% to 90% |
Example Experimental Protocol
A representative synthesis from commercial and literature sources is summarized below:
- A mixture of tert-butyl 3-(trifluoromethylsulfonyloxy)allyl acetate (10.1 g, 28.4 mmol), bis(pinacolato)diboron (8.7 g, 34.1 mmol), potassium acetate (8.4 g, 85.3 mmol), PdCl2(dppf).CH2Cl2 (1.4 g, 1.7 mmol), and dppf ligand (1 g, 1.8 mmol) was dissolved in 170 mL of 1,4-dioxane.
- The reaction vessel was flushed with argon and stirred at 80 °C for 16 hours.
- Upon completion, the mixture was cooled, solvent evaporated, and the residue was dissolved in ethyl acetate (500 mL).
- The organic layer was washed sequentially with water (125 mL), brine (125 mL), dried over magnesium sulfate, filtered, and concentrated.
- The crude product was purified by silica gel chromatography using a gradient of ethyl acetate/hexanes (0-40%) to afford the target compound as a colorless oil in 90% yield.
Variations and Optimization
- Reaction Time: Shorter reaction times (3 hours) have been reported with similar catalysts and conditions, yielding approximately 89% product.
- Ionic Liquids: The use of ionic liquids as solvents has been explored to enhance reaction rates and yields, maintaining yields around 89%.
- Catalyst Loading: Typically, palladium catalyst loading ranges from 0.5 to 5 mol%, with ligand amounts adjusted accordingly.
- Temperature: 80 °C is optimal; lower temperatures result in incomplete conversion, while higher temperatures risk decomposition.
Mechanistic Insights
The palladium-catalyzed borylation proceeds via oxidative addition of the allylic triflate to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester. Potassium acetate acts as a base to facilitate transmetalation and stabilize intermediates. The inert atmosphere prevents catalyst degradation.
Summary Table of Key Preparation Conditions and Yields
| Entry | Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | tert-butyl 3-(trifluoromethylsulfonyloxy)allyl acetate | PdCl2(dppf).CH2Cl2 + dppf ligand | KOAc | 1,4-Dioxane | 80 | 16 | 90 | Argon atmosphere |
| 2 | Same as above | PdCl2(dppf).CH2Cl2 + dppf ligand | KOAc | 1,4-Dioxane | 80 | 3 | 89 | Degassed, inert atmosphere |
| 3 | Same as above | PdCl2(dppf).CH2Cl2 + dppf ligand | KOAc | Ionic liquid | 80 | 3 | 89 | Ionic liquid solvent |
| 4 | tert-butyl 3-(trifluoromethylsulfonyloxy)allyl acetate | Pd(dppf)2 complex | KOAc | 1,4-Dioxane | 80 | 16 | 79 | Nitrogen atmosphere |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: The boronate ester group can be oxidized to form alcohols or other functional groups.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or toluene.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Cross-Coupling Products: Formation of new carbon-carbon bonds.
Oxidation Products: Alcohols or other oxidized derivatives.
Substitution Products: Various substituted allyl derivatives.
Scientific Research Applications
Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate in chemical reactions typically involves the formation of a palladium complex in cross-coupling reactions. This complex facilitates the transfer of the boronate ester group to the target molecule, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Reactivity and Stability
- Steric Effects : The tert-butyl group in the target compound reduces hydrolysis susceptibility compared to ethyl or methyl esters (e.g., ).
- Allyloxy Linker : Enhances flexibility in cross-coupling reactions compared to rigid aromatic systems (e.g., ).
- Boronate Stability : All analogs exhibit stability under inert conditions but may degrade in protic solvents or acidic media .
Physical and Spectroscopic Data
*Calculated data based on structural analysis. †Example mass from analogous compounds.
Biological Activity
Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and a boron-containing dioxaborolane moiety. The molecular formula is , and it has a molecular weight of approximately 295.18 g/mol. The structure features an allyloxyacetate group that may influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane structures exhibit anticancer activity. For instance, derivatives of boron-containing compounds have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The mechanism often involves the modulation of reactive oxygen species (ROS) and apoptosis pathways in cancer cells.
Case Study:
A study published in Molecules demonstrated that similar dioxaborolane derivatives significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was linked to increased ROS levels and activation of caspase pathways .
Antimicrobial Activity
Compounds with boron atoms have also been explored for their antimicrobial properties. This compound has shown potential against several bacterial strains.
Research Findings:
In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The boron atom in the dioxaborolane moiety is known to facilitate the formation of stable complexes with various biomolecules, including proteins and nucleic acids.
Key Mechanisms:
- Reactive Oxygen Species Generation: Induces oxidative stress in target cells.
- Apoptosis Induction: Activates intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Inhibition: Potentially inhibits key enzymes involved in metabolic processes within pathogens.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that the compound exhibits low toxicity profiles in mammalian cell lines at therapeutic concentrations. However, further studies are needed to evaluate long-term effects and potential side effects.
Q & A
Basic: What are the primary synthetic routes for preparing this compound, and how does its boronate ester functionality influence reaction design?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety to enable carbon-carbon bond formation. For example, allyloxy intermediates (e.g., O-VBX1a) react with phenolic derivatives under palladium catalysis . Key steps include:
- Coupling optimization : Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives to stabilize the boronate ester during reactions .
- Purification : Column chromatography is standard, with yields ranging from 45% to 71% depending on substituent steric/electronic effects .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR confirm the allyloxy-boronate ester linkage and tert-butyl acetate group (e.g., δ ~1.3 ppm for tert-butyl protons) .
- HRMS : Validates molecular weight (e.g., [M+Na] peaks) .
- IR spectroscopy : Detects ester C=O stretches (~1730 cm) and boronate B-O vibrations (~1350 cm) .
Advanced: How can researchers resolve contradictions in spectral data, such as unexpected NMR splitting patterns?
Unexpected splitting may arise from rotamers due to hindered rotation in the allyloxy-boronate system. Strategies include:
- Variable-temperature NMR : To coalesce split peaks and confirm dynamic equilibrium .
- Computational modeling : Compare DFT-calculated chemical shifts with experimental data to assign ambiguous signals .
Advanced: What strategies mitigate low yields in Suzuki-Miyaura couplings involving bulky tert-butyl groups?
- Ligand screening : Bulky ligands like SPhos enhance steric tolerance and prevent undesired β-hydride elimination .
- Solvent optimization : Use toluene or THF to stabilize intermediates while maintaining boronate ester integrity .
- Pre-activation : Pre-form the boronic acid via transesterification with pinacol to improve reactivity .
Basic: What safety precautions are essential when handling this compound in the lab?
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
- Stability : Store at 0–6°C to prevent decomposition, as boronate esters are moisture-sensitive .
Advanced: How can stereoselective synthesis of (E)-configured allyloxy-boronates be achieved?
- Substrate control : Use (E)-allylic alcohols as precursors to retain geometry during boronate esterification .
- Catalytic asymmetry : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings can enforce stereochemistry .
Advanced: What computational tools assist in predicting reaction pathways for boronate ester intermediates?
- DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., allyloxy vs. acetate group reactivity) .
- Docking studies : Screen ligand-catalyst interactions to optimize coupling efficiency .
Advanced: How can researchers address unexpected byproducts in allyloxy-boronate syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
